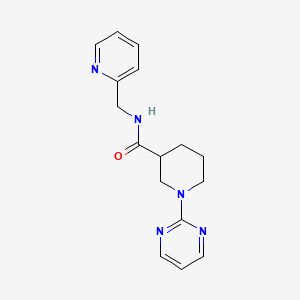![molecular formula C18H26N4O2 B7464123 N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, also known as CPP-115, is a small molecule drug that has gained attention for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.
Wirkmechanismus
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide increases GABA levels in the brain, which can have a calming and anticonvulsant effect. GABA is the primary inhibitory neurotransmitter in the brain, and its levels are dysregulated in various neurological disorders, including epilepsy and addiction.
Biochemical and Physiological Effects:
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to increase GABA levels in the brain, which can have a range of physiological effects, including reducing seizure activity and anxiety. In addition, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to enhance the effectiveness of existing antiepileptic drugs, suggesting that it may have potential as an adjunct therapy for epilepsy. However, further research is needed to fully understand the biochemical and physiological effects of N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its high potency and specificity for GABA transaminase inhibition. In addition, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is relatively stable and can be easily synthesized in large quantities. However, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, including further studies on its potential therapeutic applications in neurological disorders, such as addiction and anxiety. In addition, there is a need for further research on the biochemical and physiological effects of N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, as well as its potential for off-target effects. Finally, there is a need for the development of more efficient synthesis methods for N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, as well as the development of more potent and selective GABA transaminase inhibitors.
Synthesemethoden
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-[4-(2-phenylethyl)piperazin-1-yl]acetic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified using column chromatography to obtain N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has shown promising results in reducing seizure activity and withdrawal symptoms in animal models. In addition, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to enhance the effectiveness of existing antiepileptic drugs, suggesting that it may have potential as an adjunct therapy for epilepsy.
Eigenschaften
IUPAC Name |
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c23-17(20-18(24)19-16-6-7-16)14-22-12-10-21(11-13-22)9-8-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H2,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRXRNMKQQFMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC(=O)CN2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)


![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)
![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)

![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
![(3,4,5,6-tetrahydro-2H-azepin-7-ylamino) N-[butyl(methylsulfonyl)carbamoyl]carbamate](/img/structure/B7464157.png)